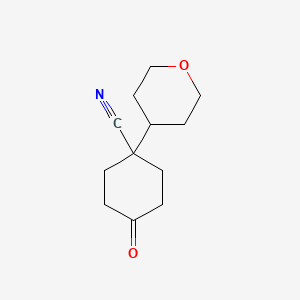
Methyl 5-chloro-2-formylbenzoate
Vue d'ensemble
Description
Methyl 5-chloro-2-formylbenzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a chlorine atom at the fifth position on the benzene ring
Mécanisme D'action
Target of Action
Methyl 5-chloro-2-formylbenzoate is a complex compound with potential bioactive properties
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Result of Action
It is suggested that the compound may have potential pharmacological activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 5-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the use of carbon monoxide in methanol to form the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically start with the chlorination of methyl benzoate, followed by formylation to introduce the formyl group at the desired position .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-chloro-2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-chloro-2-carboxybenzoic acid.
Reduction: Methyl 5-chloro-2-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-chloro-2-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: It is investigated for its potential pharmacological properties, including antifungal and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparaison Avec Des Composés Similaires
Methyl 2-formylbenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a formyl group, altering its reactivity and applications.
Methyl 5-chloro-2-hydroxybenzoate:
Uniqueness: Methyl 5-chloro-2-formylbenzoate is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-chloro-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUFEOUBZHAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)


![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)
![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon](/img/structure/B598342.png)






